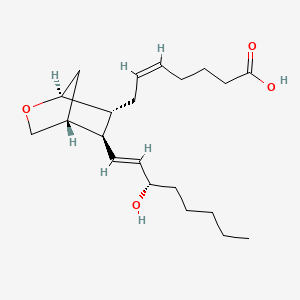

U-44069

Descripción general

Descripción

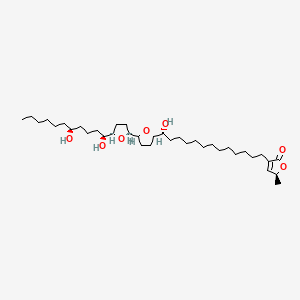

U-44069 es un análogo estable de la prostaglandina H2 y un potente vasoconstrictor. Es conocido por su capacidad de inducir la entrada de calcio en los vasos preglomerulares y estimular el cambio de forma en las plaquetas humanas sin un aumento medible en la concentración de calcio . Este compuesto se utiliza principalmente en la investigación científica para estudiar los efectos del tromboxano A2 y los prostanoides relacionados en el tono vascular y la función plaquetaria .

Aplicaciones Científicas De Investigación

U-44069 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Mecanismo De Acción

U-44069 ejerce sus efectos actuando como un agonista del receptor del tromboxano A2. Se une al receptor del tromboxano A2 en la superficie de las plaquetas y las células musculares lisas vasculares, lo que lleva a la activación de las vías de señalización intracelular que dan como resultado la agregación plaquetaria y la vasoconstricción . Los objetivos moleculares involucrados en este proceso incluyen el receptor del tromboxano A2 y varias moléculas de señalización descendentes como los iones calcio y las proteínas quinasas .

Análisis Bioquímico

Biochemical Properties

U-44069 is known to interact with the thromboxane-A2/prostaglandin-endoperoxide (TP) receptor . It plays a significant role in biochemical reactions, particularly in the context of platelet aggregation and phosphatidate formation in human platelets . The compound this compound can stimulate shape change in quin2-loaded platelets without a measurable increase in [Ca2+]i .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it can induce substantial shape change in platelets even at low concentrations . It also contributes to endothelial dysfunction and increased hepatic vascular tone in cirrhosis . Furthermore, this compound has been found to enhance carcinoma formation and cellular atypicality initiated by a chemical carcinogen in mice .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It is known to induce vasoconstriction via activation of the thromboxane-A2/prostaglandin-endoperoxide (TP) receptor . Additionally, it can stimulate shape change in platelets without a measurable increase in [Ca2+]i, suggesting a complex mechanism of action .

Dosage Effects in Animal Models

In animal models, the effects of this compound have been observed to vary with different dosages. For example, naive mice treated with either this compound at 25 or 100 μg/kg (iv) had a marked increase in airway reactivity to carbachol .

Metabolic Pathways

Given its role as a TP receptor agonist, it is likely involved in pathways related to prostaglandin metabolism .

Métodos De Preparación

La síntesis de U-44069 implica varios pasos, comenzando con materiales de partida disponibles comercialmenteLas condiciones de reacción a menudo involucran el uso de ácidos o bases fuertes, altas temperaturas y catalizadores específicos para lograr el producto deseado .

Análisis De Reacciones Químicas

U-44069 experimenta varios tipos de reacciones químicas, que incluyen:

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes fuertes como el permanganato de potasio, agentes reductores como el hidruro de aluminio y litio, y varios catalizadores para facilitar las reacciones de sustitución . Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados, pero a menudo incluyen varios derivados oxidados, reducidos o sustituidos de this compound .

Comparación Con Compuestos Similares

U-44069 es similar a otros análogos de la prostaglandina H2 y agonistas del receptor del tromboxano A2, como U-46619 y this compound metil éster . this compound es único en su estabilidad y potencia como vasoconstrictor y activador plaquetario . En comparación con otros compuestos similares, this compound tiene una mayor afinidad por el receptor del tromboxano A2 e induce efectos biológicos más pronunciados .

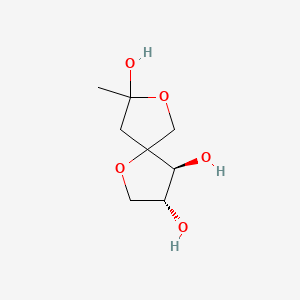

Compuestos similares incluyen:

Propiedades

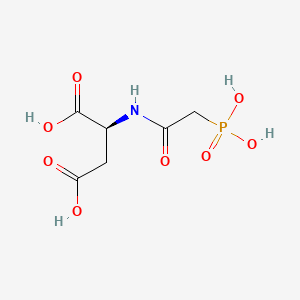

IUPAC Name |

(Z)-7-[(1S,4R,5S,6R)-5-[(E,3S)-3-hydroxyoct-1-enyl]-2-oxabicyclo[2.2.1]heptan-6-yl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H34O4/c1-2-3-6-9-17(22)12-13-18-16-14-20(25-15-16)19(18)10-7-4-5-8-11-21(23)24/h4,7,12-13,16-20,22H,2-3,5-6,8-11,14-15H2,1H3,(H,23,24)/b7-4-,13-12+/t16-,17-,18-,19+,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJKDIKIDYDXHDD-IGUVKOCZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C2CC(C1CC=CCCCC(=O)O)OC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@H]1[C@H]2C[C@@H]([C@@H]1C/C=C\CCCC(=O)O)OC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H34O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701347862 | |

| Record name | 9,11-Epoxymethanoprostaglandin H2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701347862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56985-32-1 | |

| Record name | U 44069 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056985321 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9,11-Epoxymethanoprostaglandin H2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701347862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9,11-Dideoxy-9α ,11α-epoxymethanoprostaglandin� F2α | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.